molecular formula C17H17ClN4O5S B2479187 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide CAS No. 899733-99-4

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide

Cat. No. B2479187
CAS RN: 899733-99-4
M. Wt: 424.86
InChI Key: ITMAVKUGZBRWJC-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide is a useful research compound. Its molecular formula is C17H17ClN4O5S and its molecular weight is 424.86. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds with complex structures similar to the one you mentioned are often explored for their potential medicinal properties. For instance, derivatives of chloroacetamide have been investigated for their inhibitory effects on fatty acid synthesis in algae, indicating potential herbicidal activities (Weisshaar & Böger, 1989). Moreover, the research on sulfonamide derivatives has shown significant cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015), highlighting the potential of similar compounds in cancer therapy.

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, particularly those with potential pharmacological activities, is a significant area of research. For example, the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides has shown promise for anticancer agents (Horishny et al., 2020). This underscores the importance of chemical synthesis in discovering new therapeutic agents.

Antimicrobial and Anti-inflammatory Properties

Research on quinazolinone derivatives and their potential anti-inflammatory and analgesic activities (Farag et al., 2012) reflects the broader interest in developing compounds that can address microbial infections and inflammation. Similarly, compounds with pyrazole-acetamide structures have been studied for their antioxidant activity (Chkirate et al., 2019), indicating the potential for such compounds to contribute to oxidative stress-related conditions.

Anticonvulsant and Antinociceptive Effects

The exploration of compounds for their neurological effects, such as anticonvulsant and antinociceptive activities, is another area of interest. For instance, compounds have been synthesized with significant in vivo anti-obesity activity, related to CB1 receptor antagonism (Srivastava et al., 2007), showcasing the potential of chemical compounds in modulating neurological pathways.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-morpholin-4-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O5S/c18-11-2-1-3-12(8-11)22-15(13-9-28(25,26)10-14(13)20-22)19-16(23)17(24)21-4-6-27-7-5-21/h1-3,8H,4-7,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMAVKUGZBRWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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